molecular formula C16H14 B093469 1,5-Dimethylanthracene CAS No. 15815-48-2

1,5-Dimethylanthracene

Cat. No. B093469
CAS RN: 15815-48-2
M. Wt: 206.28 g/mol
InChI Key: RQXGHBYRZRBUQC-UHFFFAOYSA-N
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Description

1,5-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an aromatic hydrocarbon consisting of three linearly fused benzene rings .


Synthesis Analysis

The synthesis of anthracene derivatives, including 1,5-Dimethylanthracene, has been extensively studied over the years . The synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethylanthracene consists of 16 carbon atoms and 14 hydrogen atoms . The InChI representation of its structure is InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,5-Dimethylanthracene are not detailed in the search results, anthracene derivatives have been the subject of research in several areas due to their interesting photophysical and photochemical properties .


Physical And Chemical Properties Analysis

1,5-Dimethylanthracene has a molecular weight of 206.28 g/mol . It has a complexity of 218 and a XLogP3 of 5.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 206.109550447 g/mol .

Scientific Research Applications

  • Excitation Relaxation Dynamics in Nanocavities : DMA forms a dimer in a gamma-cyclodextrin nanocavity in aqueous solutions, emitting excimer-like fluorescence. This study explored the electronic transitions and structural dynamics of DMA dimers in relation to dielectric constants and excitation relaxations, providing insights into molecular interactions in confined spaces (Sato et al., 2006).

  • Free-Radical Hydrogenation Mechanism : Research on the hydrogenation of 9,10-dimethylanthracene revealed a free-radical mechanism, important for understanding chemical reactions involving dimethylanthracene derivatives (Sweany et al., 1981).

  • Photoluminescence in Derivatives : Synthesis and crystal structure analysis of 2,6-dimethylanthracene and its derivatives demonstrated their photoluminescent properties, suggesting potential applications in materials science and optoelectronics (Gong et al., 2010).

  • Ozone Interaction and Monoözonide Structure : Studies on the interaction of dimethylanthracene with ozone, resulting in the formation of monoozonides, contribute to the understanding of chemical reactions of anthracene derivatives with ozone (Erickson et al., 1962).

  • Thermolysis in Complex Fossil Materials : Research into the thermolysis of multiply-methylated acenes, including dimethylanthracene, provides insights into the chemical properties of complex fossil materials, relevant for energy and materials science (Virk & Vlastnik, 1993).

  • Dynamic Diels–Alder Reactions : Studies on the dynamic Diels–Alder reactions of dimethylanthracene, particularly with cyano-functionalized dienophiles, have led to the development of reversible thermal switching of fluorescent properties, indicating potential applications in smart materials and sensors (Reutenauer et al., 2009).

  • Sorption and Spontaneous Ionization : Investigations into the sorption of dimethylanthracene on activated acid HZSM-5 zeolite and its spontaneous ionization yield provide valuable data for the study of molecular interactions with porous materials (Moissette et al., 2002).

Future Directions

Anthracene derivatives, including 1,5-Dimethylanthracene, are currently the subject of research in several areas. They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

1,5-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGHBYRZRBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448816
Record name 1,5-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethylanthracene

CAS RN

15815-48-2
Record name 1,5-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
BD Ostojić, B Stanković, DS Đorđević - Chemosphere, 2014 - Elsevier
There is little information available on methyl derivatives of anthracene and their interaction with the enzymes of bacterial consortia that could be found in petroleum sludge. In this study …
Number of citations: 15 www.sciencedirect.com
SJ Cristol, ML Caspar - The Journal of Organic Chemistry, 1968 - ACS Publications
Syntheses of 1, 5-(1) and 1, 8-dimethylanthraquinone (2) via sulfuric acid catalyzed ring closures of 6-methyl-2-(2-methylbenzoyl) benzoic acid (3) and 3-methyl-2-(2-methylbenzoyl) …
Number of citations: 22 pubs.acs.org
S Bringmann, SA Ahmed, R Hartmann, J Mattay - Synthesis, 2011 - thieme-connect.com
Herein, we present a method to access a series of 1, 5-functionalized anthracenes through Kumada coupling. All syntheses start from readily available 1, 5-dichloroanthracene. The so-…
Number of citations: 10 www.thieme-connect.com
RD Haworth, G Sheldrick - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… the distillate solidified and after three crystallisations from alcohol, 1 : 5-dimethylanthracene was obtained in pale yellow plates, mp 139-140" (Found : C, 93-2 ; H, 6.9. C,,H,, requires C, …
Number of citations: 2 pubs.rsc.org
I Tanimoto, K Kushioka, T Kitagawa… - Bulletin of the Chemical …, 1979 - journal.csj.jp
Anthracene is selectively chlorinated with solid copper(II) chloride to give a quantitative yield of 9-chloroanthracene. The tentative reaction mechanisms so far proposed fail to explain …
Number of citations: 27 www.journal.csj.jp
MM Heravi, P Hajiabbasi - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
The formation of the carbon–carbon bond is a fundamental reaction in modern organic synthesis, which is mediated by transition-metal catalysts. Over the past 30 years, the carbon–…
Number of citations: 97 link.springer.com
B Contag - Zeitschrift für Naturforschung C, 2005 - degruyter.com
During a co-precipitation of cholesterol (Chol) and slight amounts of polycyclic aromatic hydrocarbons (PAHs) or aminoazo dyes (AZOs) in aqueous albumin solution, complex particles …
Number of citations: 3 www.degruyter.com
A Sanyal - 2002 - search.proquest.com
Chiral anthracene derivatives have been utilized as diene systems in Diels-Alder reactions where they play the role of a chiral template. This involves diastereoselective cycloadditions …
Number of citations: 1 search.proquest.com
JE Campbell - 1949 - search.proquest.com
… an anthracene structure instead of the desired phenanthrene derivative* Treatment with methyl--magnesium iodide followed by dehydrogenation produced 1:5-dimethylanthracene (VI)* …
Number of citations: 5 search.proquest.com
R Zamora, FJ Hidalgo - Food Chemistry, 2021 - Elsevier
The reaction of 2-alkenals (crotonaldehyde and 2-pentenal) with hydroquinones (hydroquinone and tert-butylhydroquinone) and benzoquinones (benzoquinone, methylbenzoquinone, …
Number of citations: 8 www.sciencedirect.com

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